molecular formula C13H10BClF3NO3 B2583399 [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid CAS No. 2096336-88-6

[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B2583399
CAS No.: 2096336-88-6
M. Wt: 331.48
InChI Key: QZKFKIXASCXOFN-UHFFFAOYSA-N
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Description

[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid (hereafter referred to as the "target compound") is a boronic acid derivative featuring a benzene ring substituted with chloro (Cl), trifluoromethyl (CF₃), and pyridin-3-ylmethoxy groups. Its molecular complexity suggests applications in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals or agrochemicals, where trifluoromethyl and heteroaryl groups are common pharmacophores. The compound is listed in commercial catalogs but marked as discontinued, indicating specialized or niche use .

Properties

IUPAC Name

[4-chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BClF3NO3/c15-11-4-9(13(16,17)18)10(14(20)21)5-12(11)22-7-8-2-1-3-19-6-8/h1-6,20-21H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKFKIXASCXOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C(F)(F)F)Cl)OCC2=CN=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid typically involves the reaction of 4-chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl bromide with a boron-containing reagent under specific conditions. One common method includes the use of palladium-catalyzed borylation reactions, where the bromide compound is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid primarily undergoes Suzuki–Miyaura coupling reactions, which are a type of cross-coupling reaction. This compound can also participate in other reactions such as oxidation and substitution .

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Chemistry

In chemistry, [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid is widely used as a reagent in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine

In biological and medical research, this compound is used to synthesize molecules that can act as inhibitors or modulators of biological pathways. Its derivatives have been explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of high-performance materials has made it a key component in various manufacturing processes .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Features

The target compound’s unique substituent arrangement distinguishes it from other boronic acids. Key comparisons include:

Compound Name Substituents Aromatic Core Key Differences
Target Compound Cl, CF₃, pyridin-3-ylmethoxy Benzene Combines electron-withdrawing (Cl, CF₃) and sterically bulky (pyridinylmethoxy) groups.
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS: 205240-63-7) Cl, CF₃ Pyridine Pyridine core instead of benzene; lacks methoxy linker .
[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid Cl, CF₃O, pyridin-3-ylmethoxy Benzene Trifluoromethoxy (CF₃O) replaces CF₃; CF₃O is more polar and electron-withdrawing .
(4-(Trifluoromethyl)phenyl)boronic acid CF₃ Benzene Simpler structure; no Cl or pyridinylmethoxy groups .

Electronic Effects :

  • The CF₃ group strongly withdraws electrons via induction, enhancing electrophilicity of the boronic acid for coupling reactions.

Reactivity in Cross-Coupling Reactions

Boronic acids with electron-withdrawing groups (EWGs) are favored in Suzuki-Miyaura couplings due to enhanced electrophilicity. However, steric hindrance can offset these benefits:

Compound Reaction Partner Yield Notes
(4-CF₃-phenyl)boronic acid Meriolin synthesis (Entry 1, Table 2) 63% High yield due to minimal steric hindrance .
(4-Cl-phenyl)boronic acid Meriolin synthesis (Entry 5, Table 2) 62% Similar yield to CF₃ analog; Cl is less electron-withdrawing .
Target Compound Not explicitly reported Predicted lower yield due to pyridinylmethoxy bulk, but CF₃ and Cl may compensate.

Inference : The target compound’s reactivity likely falls between (4-CF₃-phenyl)boronic acid and bulkier analogs like [2-Chloro-5-(pyridin-3-ylmethoxy)-4-CF₃O-phenyl]boronic acid.

Biological Activity

[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The molecular structure of [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant in biological systems, particularly in the inhibition of certain enzymes.

Antimicrobial Activity

Research indicates that boronic acids exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. A study highlighted the compound's moderate activity against Candida albicans and higher activity against Aspergillus niger, with minimum inhibitory concentration (MIC) values lower than those of established antifungal agents like Tavaborole (AN2690) .

Microorganism MIC (µg/mL) Comparison with AN2690
Candida albicansModerateHigher
Aspergillus nigerLowLower
Escherichia coliModerateNot specified
Bacillus cereusLower than AN2690Yes

The proposed mechanism for the antimicrobial action of boronic acids involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. Docking studies suggest that the cyclic isomer of the compound can effectively bind to the active site of LeuRS in microorganisms, disrupting their protein synthesis pathways .

Study on Antibacterial Efficacy

In a comparative study examining various boronic acids, [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid was identified as a potent inhibitor against Bacillus cereus. The study reported an IC50 value significantly lower than other tested compounds, indicating its potential as a lead compound for developing new antibacterial agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involved coupling reactions that yielded a series of analogues. The structure-activity relationship studies revealed that modifications on the pyridine ring and trifluoromethyl group significantly affect biological activity. For instance, increasing electron-withdrawing characteristics enhanced both acidity and biological potency .

Q & A

Advanced Question

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases).
  • DFT Calculations : Analyze electron density maps to assess boronic acid’s Lewis acidity, critical for forming reversible covalent bonds with serine proteases.
  • SAR Analysis : Compare with analogs (e.g., 4-methoxyphenylboronic acid ) to identify substituent effects on bioactivity.

How does the trifluoromethyl group impact its solubility and reactivity?

Basic Question

  • Solubility : The -CF₃ group reduces polarity, limiting aqueous solubility. Use co-solvents (DMSO:water mixtures) for in vitro assays.
  • Reactivity : The electron-withdrawing -CF₃ enhances electrophilicity, accelerating cross-coupling but increasing sensitivity to moisture .

What purification challenges arise due to its structural features?

Advanced Question

  • Byproduct Removal : Trace Pd residues from coupling require scavengers (e.g., SiliaMetS Thiol) or filtration through Celite.
  • Chromatography Issues : The polar boronic acid interacts strongly with silica gel. Use EtOAc/hexane with 1–5% acetic acid to improve resolution .

How to validate its identity when commercial reference standards are unavailable?

Basic Question

  • Comparative Analysis : Cross-validate NMR data with structurally similar compounds (e.g., 4-chloro-2-methoxyphenylboronic acid ).
  • Elemental Analysis : Confirm %C, %H, %N, and %B (±0.3% tolerance).

What are its potential applications beyond catalysis (e.g., materials science)?

Advanced Question

  • MOF Synthesis : As a linker for metal-organic frameworks (MOFs) due to boronic acid’s ability to form self-assembled networks.
  • Sensor Development : Functionalize graphene oxide for fluoride ion detection via -B(OH)₂/F⁻ interactions .

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